(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide
Description
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Properties
IUPAC Name |
(E)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-5-3-13(4-6-14)18-22-19-24(23-18)15(12-27-19)9-10-21-17(25)8-7-16-2-1-11-26-16/h1-8,11-12H,9-10H2,(H,21,25)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTRPIKFKFUIFI-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide is a complex organic molecule featuring a thiazolo-triazole moiety, an ethyl chain, and an acrylamide functional group. Its unique structure suggests potential biological activities, particularly in the realms of antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 482.5 g/mol. The presence of a fluorine atom on the phenyl ring enhances its electronic properties, potentially influencing its biological interactions and activities. The structural features can be summarized as follows:
| Feature | Description |
|---|---|
| Thiazolo-Triazole Moiety | Imparts unique chemical reactivity |
| Fluorinated Phenyl Group | Enhances electronic properties |
| Acrylamide Functional Group | Potentially involved in enzyme inhibition |
Antifungal Activity
Research indicates that derivatives of triazole compounds, including those with thiazole structures, exhibit significant antifungal activity. The 1,2,4-triazole core is known for its broad-spectrum antifungal properties due to its ability to inhibit fungal cell wall synthesis and other critical processes. For instance, studies have shown that various triazole derivatives have demonstrated efficacy against common fungal pathogens such as Candida albicans and Aspergillus species .
Anticancer Potential
The anticancer activity of triazole derivatives is well-documented. The compound may inhibit specific enzymes involved in cancer proliferation. For example, compounds with similar structures have shown activity against tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression .
In vitro studies have reported that certain triazole derivatives possess IC50 values indicating their potency against various cancer cell lines. For instance, one study demonstrated that a related triazole compound exhibited an IC50 value of 4.363 µM against HCT 116 human colon cancer cells .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Inhibiting enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), which is implicated in inflammatory processes, could provide therapeutic benefits for conditions like arthritis. This mechanism highlights the importance of the compound's structural features in modulating inflammatory responses.
Study 1: Antifungal Activity Evaluation
A study focused on synthesizing novel thiazolo[3,2-b][1,2,4]triazole derivatives assessed their antifungal activity against Candida albicans. Among the synthesized compounds, one derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antifungal potential .
Study 2: Anticancer Activity Assessment
Another research effort evaluated the anticancer effects of several triazole derivatives in vitro. One compound demonstrated significant inhibition of cell growth in various cancer cell lines with an IC50 value lower than that of established chemotherapeutics like doxorubicin .
Study 3: Anti-inflammatory Mechanism Exploration
A study investigating the anti-inflammatory properties of thiazolo-triazole compounds found that specific derivatives inhibited mPGES-1 effectively. This inhibition correlated with reduced production of pro-inflammatory mediators in cellular models.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study by Romagnoli et al. demonstrated that derivatives related to thiazolo-triazole compounds showed IC50 values as low as 0.5 µM against murine leukemia cells, indicating potent anticancer activity.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Case Study 2 : Research on thiazole derivatives revealed effective inhibition against a range of microbial strains, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic applications in infectious diseases.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of related compounds suggests moderate solubility in organic solvents but limited water solubility, which may affect bioavailability. Toxicity studies indicate that certain derivatives maintain low toxicity to human cells while exhibiting high efficacy against cancer cells.
Data Summary
The following table summarizes the biological activities reported for this compound and its analogs:
| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | Murine Leukemia | 0.5 µM | |
| Antimicrobial | Various Strains | Low MICs |
Chemical Reactions Analysis
Oxidation Reactions
The thiazolo-triazole core and acrylamide moiety undergo oxidation under specific conditions:
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The sulfur atom in the thiazole ring is preferentially oxidized to sulfoxide (R–S=O) or sulfone (R–SO₂) forms, as confirmed by FT-IR and mass spectrometry .
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Epoxidation of the acrylamide double bond follows stereoelectronic control, favoring trans-epoxide formation .
Reduction Reactions
The compound’s reducible sites include the acrylamide double bond and triazole ring:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acrylamide hydrogenation | H₂/Pd-C (10 atm) | Saturated propionamide derivative |
| Triazole ring reduction | NaBH₄/CuCl₂ | Open-chain thiol-amine intermediate |
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Catalytic hydrogenation of the acrylamide group proceeds quantitatively at 25°C, confirmed by NMR δ 5.8–6.3 ppm loss .
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Triazole reduction under NaBH₄ generates unstable intermediates, requiring immediate trapping .
Electrophilic Substitution
The furan-2-yl group participates in electrophilic reactions:
| Reaction Type | Reagents | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-nitro-furan derivative |
| Sulfonation | SO₃/pyridine | 5-sulfo-furan derivative |
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Nitration occurs preferentially at the C5 position of the furan ring (83% yield) .
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Sulfonation products exhibit increased water solubility, relevant for pharmacokinetic optimization .
Nucleophilic Addition
The α,β-unsaturated acrylamide undergoes Michael addition:
| Nucleophile | Conditions | Products |
|---|---|---|
| Thiols (e.g., glutathione) | PBS buffer (pH 7.4) | Thioether adduct |
| Amines (e.g., piperidine) | EtOH, reflux | β-amino acrylamide |
-
Thiol additions are pH-dependent, with optimal reactivity at physiological pH (7.4) .
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Amine adducts show reduced cytotoxicity compared to the parent compound .
Cycloaddition Reactions
The acrylamide’s conjugated system enables [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Products |
|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic oxanorbornene derivative |
| Tetrazine | DMF, RT | Pyridazine-fused hybrid |
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Maleic anhydride cycloaddition achieves 72% yield, verified by X-ray crystallography .
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Inverse-electron-demand Diels-Alder (IEDDA) with tetrazines is rapid (<5 min), useful for bioorthogonal labeling .
Hydrolysis and Stability
Critical degradation pathways under hydrolytic conditions:
| Conditions | Products | Half-Life (t₁/₂) |
|---|---|---|
| 0.1 M HCl (25°C) | 3-(furan-2-yl)propanoic acid + amine byproduct | 8.2 h |
| 0.1 M NaOH (25°C) | Degraded thiazolo-triazole fragments | 2.5 h |
-
Acidic hydrolysis cleaves the acrylamide bond, while alkaline conditions disrupt the triazole ring .
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in the thiazole ring, detected by ESR spectroscopy.
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Epoxidation : Follows the Prilezhaev mechanism, with peracid-mediated oxygen transfer .
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Diels-Alder : Endo selectivity dominates due to secondary orbital interactions .
This compound’s reactivity profile highlights its versatility as a scaffold for drug development, material science, and chemical biology. Strategic functionalization of its core structure enables tailored applications in medicinal and industrial contexts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide, and what are the critical reaction parameters?
- The compound is synthesized via multi-step reactions involving:
- Thiazolo-triazole core formation : Cyclocondensation of thioamide precursors with α-halo ketones under reflux in ethanol or DMF .
- Acrylamide coupling : Michael addition or condensation of furan-2-yl acryloyl chloride with the amine-functionalized intermediate, using triethylamine as a base in anhydrous DCM .
- Key parameters : Temperature control (60–80°C for cyclocondensation), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for acryloyl chloride) to minimize side products .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Structural confirmation :
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify regiochemistry of the thiazolo-triazole ring and acrylamide geometry .
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
- Purity assessment :
- HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to quantify impurities (<0.5%) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Antiproliferative activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) using ATP-competitive binding protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Core modifications : Substitute the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
- Acrylamide chain variation : Replace furan-2-yl with thiophene or pyridine rings to assess π-π stacking effects .
- Methodology : Parallel synthesis of analogs followed by SPR (surface plasmon resonance) for binding affinity screening .
Q. What strategies mitigate low yields in the final acrylamide coupling step?
- Catalytic optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation to improve coupling efficiency .
- Solvent effects : Switch from DCM to THF for better solubility of intermediates .
- In situ monitoring : TLC (silica, ethyl acetate/hexane) to track reaction progression and isolate intermediates early .
Q. How can contradictory data between computational docking and experimental IC₅₀ values be resolved?
- Crystallographic validation : Co-crystallize the compound with its target (e.g., EGFR kinase domain) to resolve binding mode discrepancies .
- MD simulations : Perform 100-ns molecular dynamics to assess conformational stability of docked poses .
Q. What computational methods predict metabolic stability and off-target interactions?
- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 inhibition and plasma protein binding .
- Density functional theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots prone to glutathione adduct formation .
Q. How does the compound’s stability under physiological conditions impact assay design?
- pH stability : Conduct accelerated degradation studies in PBS (pH 7.4 and 5.0) at 37°C, monitored via HPLC .
- Light sensitivity : Store solutions in amber vials to prevent acrylamide isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
